2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide
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Overview
Description
“2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide” is a complex organic compound. It is composed of several substructures, including a 2-chloro-N-(3,4-dimethoxyphenyl)acetamide , a N-methylbenzamide , and a 3,4-dimethoxyphenethylamine .
Chemical Reactions Analysis
Again, without specific studies or data on this exact compound, it’s challenging to provide a detailed analysis of its chemical reactions. The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring, the chloro group, and the methoxyphenyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Based on the properties of its subcomponents, it’s likely that this compound would be a solid at room temperature . Its solubility, melting point, and other properties would need to be determined experimentally.Properties
IUPAC Name |
2-chloro-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-23(19(24)13-6-4-5-7-14(13)20)11-17-21-18(22-27-17)12-8-9-15(25-2)16(10-12)26-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUBHYDOHDSDER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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